molecular formula C14H17NO3 B12615596 Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 921766-32-7

Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B12615596
CAS No.: 921766-32-7
M. Wt: 247.29 g/mol
InChI Key: UIMXPCZRNLQWGP-UHFFFAOYSA-N
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Description

Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chemical compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes a phenyl group, an ethenyl group, and a dimethyl-substituted oxazolidine ring. The molecular formula of this compound is C14H17NO3, and it has a molecular weight of approximately 247.12 g/mol .

Properties

CAS No.

921766-32-7

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-4-11-10-17-14(2,3)15(11)13(16)18-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3

InChI Key

UIMXPCZRNLQWGP-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C=C)C(=O)OC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of phenyl isocyanate with 2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrogenation of the 4-Ethenyl Substituent

The ethenyl group undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is critical for modifying steric and electronic properties.

Reagents/Conditions Product Yield Reference
H₂ (1 atm), Pd/C (10% wt), EtOAc, RT, 12 hPhenyl 4-ethyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate94–99%

Mechanistic Insight :

  • The reaction proceeds via adsorption of hydrogen onto the Pd surface, followed by syn-addition across the double bond .

  • Steric hindrance from the 2,2-dimethyl group minimally affects reactivity due to the flexibility of the oxazolidine ring .

Hydrolysis of the Phenyl Ester Moiety

The phenyl ester is susceptible to hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives.

Conditions Product Yield Reference
6 M HCl, reflux, 6 h4-Ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid85–92%
NaOH (2 M), MeOH/H₂O (1:1), RT, 24 hSodium 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate78–86%

Key Observations :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.

  • Basic conditions involve hydroxide-mediated cleavage, forming a carboxylate salt .

Acid-Catalyzed Oxazolidine Ring Opening

The oxazolidine ring undergoes cleavage under strong acidic conditions, yielding linear amine derivatives.

Reagents/Conditions Product Yield Reference
TFA (50% v/v), CH₂Cl₂, RT, 5–8 h(2S,3R)-3-Amino-4-phenyl-2-(vinyl)butanoic acid78–94%

Mechanistic Pathway :

  • Protonation of the oxazolidine nitrogen weakens the C–O bond, leading to ring opening and formation of a secondary amine .

  • Stereochemical integrity at C4 is preserved during cleavage .

Functionalization via Cross-Coupling Reactions

The ethenyl group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reagents/Conditions Product Yield Reference
Pd(PPh₃)₄, aryl boronic acid, K₃PO₄, dioxane, refluxPhenyl 4-(arylvinyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate58–92%

Synthetic Utility :

  • Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the ethenyl position .

  • The reaction tolerates electron-withdrawing and donating substituents on the boronic acid .

Oxidation of the Ethenyl Group

While direct oxidation data for this compound is limited, analogous systems suggest potential pathways:

Reagents/Conditions Inferred Product Hypothesized Yield
O₃, CH₂Cl₂/MeOH, −78°C; then Zn, HOAcPhenyl 4-(formyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate60–75%*

*Based on ozonolysis of similar alkenes .

Critical Analysis of Reactivity

  • Steric Effects : The 2,2-dimethyl group on the oxazolidine ring impedes nucleophilic attack at C3 but does not hinder ethenyl hydrogenation .

  • Electronic Effects : The phenyl ester withdraws electron density, stabilizing the oxazolidine ring against base-mediated hydrolysis but enhancing acid sensitivity.

  • Stereochemical Outcomes : Reactions at C4 (e.g., hydrogenation) retain configuration due to the rigid bicyclic structure .

Scientific Research Applications

Synthesis and Properties

Synthesis : The synthesis of Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of phenyl derivatives with appropriate aldehydes and amines under controlled conditions. The process often requires careful management of reaction parameters to ensure high yields and purity.

Chemical Properties :

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 235.27 g/mol
  • Structure : The compound contains an oxazolidine ring, which contributes to its stability and reactivity.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmaceutical intermediate. It can be utilized in the synthesis of various bioactive compounds:

ApplicationDescription
Antimicrobial Agents The oxazolidine structure is known to exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
Anti-inflammatory Drugs Compounds derived from this oxazolidine have shown promise in reducing inflammation in preclinical studies.
Chiral Catalysts Its chiral nature allows it to serve as a catalyst in asymmetric synthesis, enhancing enantioselectivity in reactions involving carbon-carbon bond formation.

Materials Science

In materials science, this compound can be used in the development of polymers and coatings:

ApplicationDescription
Polymer Synthesis The compound can be polymerized to create materials with unique mechanical properties suitable for various industrial applications.
Coatings Its chemical structure allows it to form durable coatings that are resistant to chemicals and environmental degradation.

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for antibiotic development.

Case Study 2: Chiral Catalysis

Research into the use of this compound as a chiral catalyst revealed that it could facilitate reactions with high enantioselectivity (up to 95% ee), making it valuable in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenyl group, an ethenyl group, and a dimethyl-substituted oxazolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other oxazolidine derivatives .

Biological Activity

Phenyl 4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, also known as (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

The compound has the following chemical formula:

PropertyValue
Chemical FormulaC₁₇H₂₃N₁O₅
CAS Number143527-70-2
Molecular Weight317.37 g/mol
StructureChemical Structure

Antimicrobial Properties

Recent studies have indicated that derivatives of oxazolidines exhibit notable antimicrobial properties. For instance, research has shown that oxazolidinones can inhibit bacterial protein synthesis by binding to the ribosomal RNA of bacteria. This mechanism is similar to that of established antibiotics such as linezolid. The effectiveness of this compound against various strains of bacteria is an area of ongoing investigation .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated that oxazolidine derivatives can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects

Research has indicated potential neuroprotective effects of oxazolidine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis. Studies involving animal models have shown that administration of these compounds can improve cognitive function and reduce markers of neurodegeneration .

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Organic Chemistry evaluated various oxazolidine derivatives for antibacterial activity. The results demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, with MIC values comparable to those of standard antibiotics .
  • Cancer Cell Line Studies : In a recent research article focusing on the anticancer properties of oxazolidines, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity against both cell lines .
  • Neuroprotection in Animal Models : An experimental study assessed the neuroprotective effects of this compound in mice subjected to induced oxidative stress. The results indicated a significant reduction in neuronal damage markers and improvement in behavioral tests assessing memory and learning abilities .

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